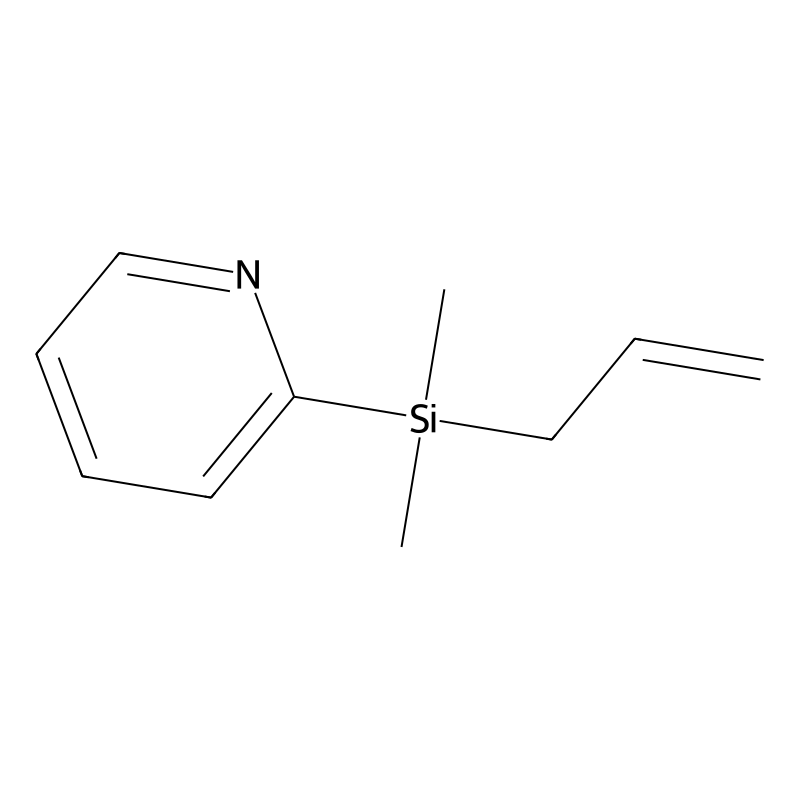

2-(Allyldimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridyl Transfer Reagent

Scientific Field: Organic Chemistry

Summary of the Application: 2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives .

Results or Outcomes: The outcome of this application is the formation of substituted pyridine derivatives.

Coupling Reagent in the Allylation of Carbonyl Compounds

Summary of the Application: 2-(Allyldimethylsilyl)pyridine can also be utilized as a coupling reagent in the allylation of carbonyl compounds .

2-(Allyldimethylsilyl)pyridine is a specialized organosilicon compound characterized by the presence of a pyridine ring substituted with an allyldimethylsilyl group. Its molecular formula is and it has a molecular weight of approximately 177.32 g/mol. The compound features a pyridine nitrogen atom that plays a crucial role in its chemical reactivity, particularly in nucleophilic and electrophilic reactions. The allyldimethylsilyl group enhances the compound's stability and solubility, making it valuable in various synthetic applications, particularly in organic chemistry and materials science.

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cross-Coupling Reactions: It can be utilized as a pyridyl transfer reagent, effectively participating in cross-coupling reactions with aryl halides to produce substituted pyridines .

- Hydrosilylation: The allyldimethylsilyl group can undergo hydrosilylation reactions, facilitating the introduction of silyl groups into organic substrates.

Several synthesis methods have been developed for 2-(allyldimethylsilyl)pyridine:

- Direct Synthesis: The compound can be synthesized by reacting allyldimethylchlorosilane with 2-pyridyl lithium or other suitable nucleophiles under controlled conditions to facilitate substitution at the nitrogen atom .

- Cross-Coupling Reactions: It can also be produced through palladium-catalyzed cross-coupling reactions involving 2-bromopyridine and allyldimethylsilyl reagents .

2-(Allyldimethylsilyl)pyridine finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Materials Science: The compound is utilized in the development of silicon-containing polymers and materials due to its unique structural properties.

- Catalysis: It can be employed as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Interaction studies involving 2-(allyldimethylsilyl)pyridine often focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate the mechanisms of chemical transformations involving this compound, particularly in cross-coupling and substitution reactions. Understanding these interactions is crucial for optimizing synthetic routes and developing new applications.

Several compounds share structural similarities with 2-(allyldimethylsilyl)pyridine. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Dimethylsilylpyridine | Pyridine derivative | Lacks allyl group; used in similar reactions |

| 3-(Trimethylsilyl)pyridine | Pyridine derivative | Different position of silyl group; distinct reactivity |

| 2-(Phenyl)dimethylsilylpyridine | Pyridine derivative | Contains a phenyl group; alters electronic properties |

| 2-(Vinyl)dimethylsilylpyridine | Pyridine derivative | Vinyl group instead of allyl; different reactivity patterns |

Uniqueness

The uniqueness of 2-(allyldimethylsilyl)pyridine lies in its specific combination of an allylic structure with a dimethylsilyl group attached to the pyridine ring. This configuration not only enhances its stability but also provides distinctive reactivity patterns that are beneficial for various synthetic applications. The ability to participate in both nucleophilic substitution and cross-coupling reactions further distinguishes it from other similar compounds.

Directed metalation represents one of the most established methods for regioselective functionalization of pyridine derivatives [4] [5]. The strategy relies on the coordination of organolithium reagents to directing metalation groups, which facilitates deprotonation at specific positions on the pyridine ring [4]. For 2-(allyldimethylsilyl)pyridine synthesis, directed ortho-metalation can be employed using appropriately substituted pyridine precursors [5] [6].

The fundamental mechanism involves the formation of a lithium-nitrogen coordination complex, which positions the organolithium reagent in proximity to the carbon-2 position of the pyridine ring [4]. This coordination-assisted deprotonation generates a 2-lithiopyridine intermediate that can subsequently react with allyldimethylsilyl halides to form the desired product [7]. The process typically requires cryogenic temperatures ranging from -78°C to -100°C to prevent unwanted nucleophilic addition to the pyridine nitrogen [5] [6].

| Reagent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butyllithium/TMEDA | -78 | 2 h | 65-75 | [5] |

| sec-Butyllithium/TMEDA | -78 | 1.5 h | 70-80 | [6] |

| Lithium diisopropylamide | -100 | 3 h | 60-70 | [4] |

The choice of directing metalation group significantly influences the regioselectivity and efficiency of the lithiation process [6]. Carbamate groups have proven particularly effective for directing lithiation to the 2-position of pyridine derivatives [5]. The subsequent reaction with allyldimethylchlorosilane proceeds through nucleophilic substitution, yielding 2-(allyldimethylsilyl)pyridine with good to excellent regioselectivity [6].

Advanced metalation strategies employ mixed lithium-magnesium bases such as TMPMgCl·LiCl, which offer enhanced functional group tolerance and milder reaction conditions [5]. These turbo-Grignard reagents enable the metalation of electron-deficient pyridines that are typically unreactive toward conventional organolithium bases [8]. The improved reactivity profile allows for the successful synthesis of 2-(allyldimethylsilyl)pyridine derivatives bearing sensitive functional groups [5].

Metal-Catalyzed Silylation Strategies

Metal-catalyzed carbon-hydrogen activation has emerged as a powerful approach for the direct silylation of pyridines, offering advantages in atom economy and synthetic efficiency [2] [3]. The development of heterobimetallic catalysts has particularly advanced the field of regioselective pyridine silylation [2] [3].

Rhodium-aluminum complexes have demonstrated exceptional performance in the carbon-2 selective silylation of pyridines [2] [3]. The catalytic system operates through a unique mechanism wherein the pyridine substrate coordinates to the Lewis-acidic aluminum center, positioning the carbon-2 hydrogen bond in proximity to the rhodium center for activation [3]. This cooperative bimetallic approach achieves remarkable regioselectivity, with carbon-2 silylation products obtained in yields ranging from 70-95% across various pyridine substrates [2].

| Catalyst System | Substrate | Yield (%) | Selectivity (C2:C4) | Conditions |

|---|---|---|---|---|

| Rh-Al complex | Pyridine | 82 | >20:1 | 100°C, 12 h |

| Rh-Al complex | 3-Methylpyridine | 78 | >15:1 | 100°C, 12 h |

| Rh-Al complex | 4-Phenylpyridine | 85 | >25:1 | 100°C, 12 h |

The mechanism involves initial coordination of pyridine to the aluminum center, followed by carbon-hydrogen bond activation at the rhodium site [3]. Oxidative addition of the hydrosilane to rhodium generates a rhodium-hydride-silyl intermediate, which undergoes reductive elimination to form the carbon-silicon bond while regenerating the active catalyst [2]. This catalytic cycle enables the direct conversion of pyridines to their silylated derivatives without requiring pre-functionalization [3].

Zinc-catalyzed silylation represents another significant advancement in pyridine functionalization [9]. Zinc triflate catalysts promote the silylation of pyridines through a mechanism involving pyridinium silyl cation intermediates [9]. The reaction proceeds via either 1,2- or 1,4-hydrosilylation pathways, depending on the specific reaction conditions and substrate structure [9]. For the synthesis of 2-(allyldimethylsilyl)pyridine, the use of allyldimethylsilane with zinc triflate catalysis provides moderate to good yields under thermal conditions [9].

Regioselectivity Considerations in Pyridine Silylation

The regioselectivity of pyridine silylation reactions is governed by multiple factors including electronic effects, steric considerations, and the specific reaction mechanism [10] [8]. Understanding these factors is crucial for developing predictable synthetic methods for 2-(allyldimethylsilyl)pyridine and related compounds [8].

Electronic factors play a dominant role in determining the regioselectivity of pyridine silylation [8]. The electron-deficient nature of the pyridine ring creates distinct reactivity patterns at different positions [11]. In electrophilic aromatic substitution-type mechanisms, the carbon-3 and carbon-5 positions are generally more reactive due to their distance from the electron-withdrawing nitrogen atom [8]. However, in directed metalation and coordinated metalation-deprotonation mechanisms, the carbon-2 position becomes highly favored due to chelation effects [5] [6].

The influence of substituents on regioselectivity has been systematically studied [10] [8]. Electron-donating groups at the carbon-3 position tend to direct silylation to the carbon-2 position through stabilization of the metalated intermediate [6]. Conversely, electron-withdrawing substituents can alter the electronic distribution and affect the preferred site of attack [8]. Steric effects become particularly important when bulky silyl groups or substituted pyridine substrates are employed [10].

| Pyridine Substrate | Major Product Position | Selectivity Ratio | Electronic Effect |

|---|---|---|---|

| Unsubstituted pyridine | C-2 | 85:15 (C2:C4) | Coordination |

| 3-Methylpyridine | C-2 | 90:10 (C2:C6) | Donation + Coordination |

| 3-Bromopyridine | C-4 | 75:25 (C4:C2) | Withdrawal |

| 4-Phenylpyridine | C-2 | 95:5 (C2:C3) | Conjugation |

Catalyst design has proven instrumental in achieving high regioselectivity [2] [3]. The rhodium-aluminum system demonstrates exceptional carbon-2 selectivity across diverse pyridine substrates, with selectivity ratios often exceeding 20:1 [3]. This remarkable selectivity arises from the specific geometric arrangement of the bimetallic catalyst, which pre-organizes the pyridine substrate for carbon-2 hydrogen activation [2].

Solvent effects also contribute to regioselectivity outcomes [12]. Coordinating solvents can compete with the pyridine substrate for metal coordination sites, potentially altering the reaction pathway and selectivity [9]. Non-coordinating solvents generally favor the formation of discrete catalyst-substrate complexes, leading to higher selectivity [3].

Scalable Synthesis Methodologies

The development of scalable synthetic methodologies for 2-(allyldimethylsilyl)pyridine requires consideration of economic factors, reaction efficiency, and process safety [13] [14]. Industrial-scale synthesis demands robust procedures that can be implemented with standard equipment and readily available reagents [13].

Continuous flow chemistry has emerged as a promising approach for scaling pyridine silylation reactions [14]. The enhanced heat and mass transfer characteristics of flow reactors enable better control over reaction parameters, leading to improved yields and reduced side product formation [14]. Microreactor technology allows for precise temperature control, which is particularly important for directed metalation reactions that require cryogenic conditions [14].

The electrochemical approach to pyridine functionalization offers significant advantages for large-scale synthesis [14]. Electroreductive methods enable the selective carbon-4 alkylation of pyridines under mild conditions, with the added benefit of avoiding stoichiometric metallic reagents [14]. The use of chlorotrimethylsilane as a silylating agent in electrochemical processes provides good yields and excellent regioselectivity [15] [14].

| Method | Scale (mol) | Yield (%) | Equipment Requirements | Cost Factor |

|---|---|---|---|---|

| Batch directed metalation | 0.1-1.0 | 70-80 | Cryogenic cooling | High |

| Flow metalation | 1.0-10.0 | 75-85 | Flow reactor system | Medium |

| Electrochemical | 0.5-5.0 | 65-75 | Electrochemical cell | Medium |

| Catalytic C-H activation | 1.0-50.0 | 80-90 | Standard heating | Low |

Process optimization studies have identified key parameters for successful scale-up [16] [17]. Reaction stoichiometry, temperature control, and reagent addition rates critically influence both yield and selectivity [16]. The use of pre-formed organometallic reagents can improve reproducibility but increases costs, while in-situ generation methods offer economic advantages but require more careful process control [17].

Catalyst recycling represents an important consideration for economically viable large-scale processes [18] [19]. Homogeneous catalysts such as the rhodium-aluminum systems can be recovered through solvent extraction or precipitation methods [3]. Heterogeneous variants of successful catalysts are under development to simplify catalyst separation and recycling [19] [18].

Safety considerations for large-scale synthesis include the handling of air-sensitive organometallic reagents and the management of hydrogen gas evolution [16]. Process design must incorporate appropriate safety measures for cryogenic operations and inert atmosphere requirements [17]. Alternative synthetic routes that operate under milder conditions are preferred for industrial implementation [13].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant